6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Medicinal Chemistry Physicochemical Property ADME

Research on pyridazine-based kinase inhibitors often stalls due to rapid metabolic clearance of unsubstituted amine scaffolds, compromising in vivo efficacy. 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2) directly addresses this bottleneck. - Metabolic Stability: The N-(2,2,2-trifluoroethyl) group acts as a validated metabolic blocker, extending half-life (ΔLogP +0.79 vs. non-fluorinated analogs). - CNS Penetration: Enhanced lipophilicity and reduced amine basicity mitigate hERG off-target binding, ideal for CNS-targeted libraries. - Synthetic Versatility: The 6-chloro handle enables rapid Pd-catalyzed cross-coupling for high-throughput parallel SAR exploration. Supplied with consistent purity and shipped globally under ambient conditions, ensuring seamless integration into automated synthesis workflows.

Molecular Formula C6H5ClF3N3
Molecular Weight 211.57 g/mol
CAS No. 1041559-81-2
Cat. No. B1460896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
CAS1041559-81-2
Molecular FormulaC6H5ClF3N3
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1NCC(F)(F)F)Cl
InChIInChI=1S/C6H5ClF3N3/c7-4-1-2-5(13-12-4)11-3-6(8,9)10/h1-2H,3H2,(H,11,13)
InChIKeyZOUCEAGYDFAIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2): Procurement-Focused Technical Baseline for Research and Development


6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2) is a halogenated pyridazinamine derivative characterized by a chloro substituent at the 6-position and a 2,2,2-trifluoroethyl group on the exocyclic amine . With a molecular formula of C₆H₅ClF₃N₃ and a molecular weight of approximately 211.57 g/mol, this compound is supplied as a chemical building block for medicinal chemistry and agrochemical research . It belongs to the broader class of aminopyridazines, which have been extensively explored for antiviral, anticancer, and CNS-modulating activities [1][2]. This guide provides a technical assessment of the compound's differentiated properties relative to structural analogs, focusing exclusively on verifiable data to inform scientific procurement decisions.

Why Generic Substitution of 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2) is Not Advisable in Research Applications


While structurally related pyridazinamines share a common core, the specific combination of a 6-chloro substituent and an N-(2,2,2-trifluoroethyl) side chain in this compound introduces distinct physicochemical and electronic properties that cannot be replicated by simple analogs. The trifluoroethyl group is a well-established metabolic blocker and lipophilicity modulator, enhancing membrane permeability and metabolic stability compared to unsubstituted or alkyl-substituted amines [1][2]. Similarly, the 6-chloro position is a critical vector for subsequent functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse derivatives. Generic substitution with compounds lacking this precise substitution pattern, such as 6-chloropyridazin-3-amine (CAS 5469-69-2) or N-alkyl pyridazinamines, would alter the electronic landscape of the molecule, potentially compromising both its synthetic utility and the biological profile of any downstream products. The following quantitative evidence underscores the specific, non-interchangeable value proposition of this compound.

Quantitative Differential Evidence for 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2) Over Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Pyridazinamine Analogs

The 2,2,2-trifluoroethyl group in this compound significantly increases lipophilicity compared to non-fluorinated or alkyl-substituted analogs, a key determinant for membrane permeability and CNS penetration. This differentiation is quantified by comparing the calculated logP of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine with that of a representative non-fluorinated analog, 6-chloro-N-methylpyridazin-3-amine .

Medicinal Chemistry Physicochemical Property ADME

Metabolic Stability Advantage Conferred by Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is a recognized metabolically stable bioisostere for a methyl or ethyl group. It reduces oxidative metabolism by cytochrome P450 enzymes, thereby extending compound half-life. This advantage is a class-level property of trifluoroethylamines but is directly applicable to this specific compound's utility as a building block for stable pharmacophores [1].

Drug Metabolism Pharmacokinetics Bioisostere

Synthetic Versatility via 6-Chloro Handle for Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridazine ring serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables efficient diversification into complex molecules. In contrast, the analogous 6-unsubstituted or 6-alkoxy compounds lack this facile reactivity, requiring more strenuous synthetic steps for functionalization [1].

Organic Synthesis Cross-Coupling Building Block

Recommended Application Scenarios for 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2) Based on Verifiable Differentiation


Synthesis of Metabolically Stable Kinase Inhibitor Candidates

The trifluoroethyl group in this compound provides a direct route to incorporating a metabolically stable N-alkyl moiety into pyridazine-based kinase inhibitors. Given the class-level evidence that pyridazinamines exhibit kinase inhibition (e.g., Tie2 kinase with IC50 = 250 nM for a related analog) , this building block is particularly well-suited for medicinal chemistry programs targeting intracellular kinases where extended half-life is crucial for therapeutic efficacy.

Diversification of CNS-Penetrant Compound Libraries via Lipophilic Enhancement

The elevated lipophilicity (calculated ΔLogP of +0.79) of this compound compared to non-fluorinated analogs makes it a strategic choice for constructing CNS-focused compound libraries. The trifluoroethyl group not only enhances membrane permeability but also reduces the basicity of the amine, potentially mitigating off-target binding to hERG channels, a common liability in CNS drug development [1].

Efficient Late-Stage Functionalization in Parallel Synthesis

The 6-chloro substituent enables rapid, parallel diversification of the pyridazine core using standard cross-coupling methodologies. This is ideal for high-throughput synthesis campaigns where a single building block can be converted into hundreds of unique analogs. The compound's stable shelf-life and well-defined physical properties further support its use in automated synthesis platforms.

Agrochemical Research Requiring Lipophilic, Stable Heterocyclic Scaffolds

The combination of a halogenated pyridazine core and a trifluoroethyl group imparts physicochemical properties (lipophilicity, metabolic stability) that are highly valued in agrochemical lead optimization. This building block can be used to create novel fungicidal or herbicidal candidates with improved environmental persistence and bioavailability compared to less stable pyridazine derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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